molecular formula C12H8N2O3 B5580117 4-(4-Nitrobenzoyl)pyridine CAS No. 39055-88-4

4-(4-Nitrobenzoyl)pyridine

Cat. No.: B5580117
CAS No.: 39055-88-4
M. Wt: 228.20 g/mol
InChI Key: UKJABSZYPOTETA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Nitrobenzoyl)pyridine is an organic compound with the chemical formula C₁₂H₉N₂O₃. It is a derivative of pyridine, substituted at the 4-position with a 4-nitrobenzoyl group. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis.

Scientific Research Applications

4-(4-Nitrobenzoyl)pyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. It also serves as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Future Directions

The future directions of research on “(4-nitrophenyl)(4-pyridinyl)methanone” could involve further exploration of the catalytic reduction of 4-NP by various types of nanostructured materials . This could lead to a better understanding of the size and structure-dependent catalytic activity, structural chemistry of the active nanoparticles, reconstruction of nanoparticles surface, and functions of diffusion to control catalytic activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Nitrobenzoyl)pyridine typically involves the nitration of 4-benzoylpyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is usually performed at low temperatures to control the rate of nitration and to prevent over-nitration.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. The product is then purified through recrystallization or other suitable purification techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Nitrobenzoyl)pyridine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or using chemical reducing agents like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under suitable conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 4-(4-Aminobenzoyl)pyridine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives, though less common.

Mechanism of Action

The mechanism of action of 4-(4-Nitrobenzoyl)pyridine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleophiles in biological systems. These interactions can lead to the formation of covalent bonds with biomolecules, affecting their function and activity. The compound can also act as an electrophile, participating in reactions with nucleophilic sites on proteins and other macromolecules.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Nitrobenzyl)pyridine: Similar structure but with a benzyl group instead of a benzoyl group.

    4-Dimethylaminopyridine: A derivative of pyridine with a dimethylamino group at the 4-position.

    4-Nitropyridine: Pyridine with a nitro group at the 4-position.

Uniqueness

4-(4-Nitrobenzoyl)pyridine is unique due to the presence of both a nitro group and a benzoyl group, which allows it to participate in a wider range of chemical reactions compared to its analogs. The combination of these functional groups also enhances its reactivity and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

(4-nitrophenyl)-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O3/c15-12(10-5-7-13-8-6-10)9-1-3-11(4-2-9)14(16)17/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKJABSZYPOTETA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=NC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801290991
Record name (4-Nitrophenyl)-4-pyridinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801290991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794886
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

39055-88-4
Record name (4-Nitrophenyl)-4-pyridinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39055-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Nitrophenyl)-4-pyridinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801290991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.